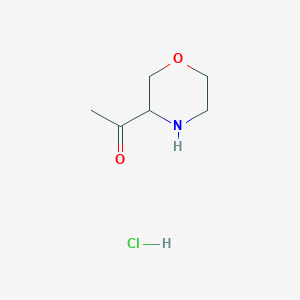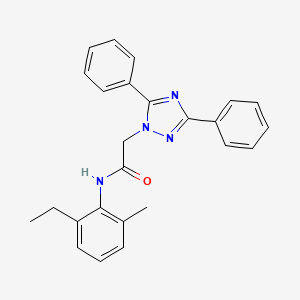
1-((1-Ethyl-1H-imidazol-4-yl)sulfonyl)pyrrolidin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((1-Ethyl-1H-imidazol-4-yl)sulfonyl)pyrrolidin-3-amine is a compound that features a unique combination of an imidazole ring and a pyrrolidine ring The imidazole ring is known for its presence in many biologically active molecules, while the pyrrolidine ring is a common structural motif in various pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((1-Ethyl-1H-imidazol-4-yl)sulfonyl)pyrrolidin-3-amine typically involves the formation of the imidazole ring followed by the introduction of the sulfonyl group and the pyrrolidine ring. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the imidazole ring can be synthesized using a cyclization reaction involving glyoxal and ammonia . The sulfonyl group can then be introduced using sulfonyl chloride reagents under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .
Chemical Reactions Analysis
Types of Reactions
1-((1-Ethyl-1H-imidazol-4-yl)sulfonyl)pyrrolidin-3-amine can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized using strong oxidizing agents.
Reduction: The compound can be reduced under hydrogenation conditions.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Oxidized imidazole derivatives.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted derivatives with new functional groups replacing the sulfonyl group.
Scientific Research Applications
1-((1-Ethyl-1H-imidazol-4-yl)sulfonyl)pyrrolidin-3-amine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological targets.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-((1-Ethyl-1H-imidazol-4-yl)sulfonyl)pyrrolidin-3-amine involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzyme active sites, influencing biological pathways. The sulfonyl group can enhance the compound’s solubility and reactivity, facilitating its interaction with various biomolecules .
Comparison with Similar Compounds
Similar Compounds
- 1-((1-Methyl-1H-imidazol-4-yl)sulfonyl)pyrrolidin-3-amine
- 1-((1-Propyl-1H-imidazol-4-yl)sulfonyl)pyrrolidin-3-amine
- 1-((1-Butyl-1H-imidazol-4-yl)sulfonyl)pyrrolidin-3-amine
Uniqueness
1-((1-Ethyl-1H-imidazol-4-yl)sulfonyl)pyrrolidin-3-amine is unique due to its specific combination of an ethyl-substituted imidazole ring and a sulfonyl-pyrrolidine structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C9H16N4O2S |
|---|---|
Molecular Weight |
244.32 g/mol |
IUPAC Name |
1-(1-ethylimidazol-4-yl)sulfonylpyrrolidin-3-amine |
InChI |
InChI=1S/C9H16N4O2S/c1-2-12-6-9(11-7-12)16(14,15)13-4-3-8(10)5-13/h6-8H,2-5,10H2,1H3 |
InChI Key |
AEBMSEJUIPDZDB-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(N=C1)S(=O)(=O)N2CCC(C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Bromo-7-chloro-5-tosyl-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B11779912.png)
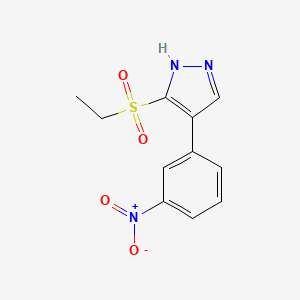

![6-(4-Bromophenyl)-3-(pyrrolidin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B11779931.png)

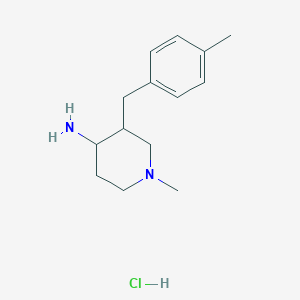

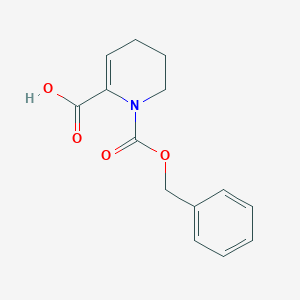
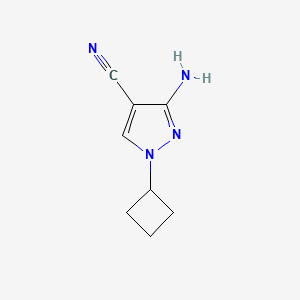
![2-Benzyl-8-(piperazin-1-yl)-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one](/img/structure/B11779978.png)
